Allyldimethoxysilane

Overview

Description

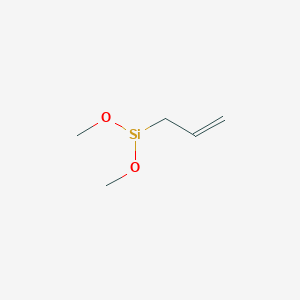

Allyldimethoxysilane is an organosilicon compound with the molecular formula C5H12O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an allyl group (H2C=CH-CH2-) attached to a silicon atom, which is further bonded to two methoxy groups (OCH3). This structure imparts unique chemical properties to this compound, making it a valuable reagent in organic synthesis and materials science.

Mechanism of Action

Target of Action

Allyldimethoxysilane, similar to its close relative Allyltrimethoxysilane , primarily targets carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound acts as an allylating reagent, introducing an allyl group into the targeted carbonyl compounds . This allylation process is typically catalyzed by a copper alkoxide . The interaction between this compound and its targets results in the formation of homoallylic alcohols and amines via a carbon-carbon (C-C) bond-forming reaction .

Result of Action

The primary result of this compound’s action is the formation of homoallylic alcohols and amines . These compounds have various applications in organic synthesis and can serve as precursors to other biologically active molecules. The exact molecular and cellular effects would depend on the specific context and the other compounds present.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional methanol . Moreover, the reaction conditions, such as temperature and pH, can also impact the allylation process . Therefore, careful control of the reaction environment is crucial for optimizing this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyldimethoxysilane can be synthesized through the reaction of allyl chloride with methoxysilanes in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{Allyl chloride} + \text{Methoxysilane} \xrightarrow{\text{Pyridine}} \text{this compound} ]

Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of allyl chloride with dimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.

Reduction: The compound can be reduced to form silanes with different substituents.

Substitution: this compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halides and acids can be used for substitution reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Various substituted silanes.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Allyldimethoxysilane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.

Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.

Medicine: Utilized in the development of drug delivery systems and biomedical devices.

Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Comparison with Similar Compounds

Allyltrimethoxysilane: Similar structure but with three methoxy groups attached to the silicon atom.

Vinyltrimethoxysilane: Contains a vinyl group instead of an allyl group.

Isobutyltriethoxysilane: Contains an isobutyl group and three ethoxy groups attached to the silicon atom.

Uniqueness: Allyldimethoxysilane is unique due to its specific combination of an allyl group and two methoxy groups, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective functionalization and strong bonding capabilities.

Properties

InChI |

InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWXKMBLEOLOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473000 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-35-8 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Allyldimethoxysilane (ADMS) used as a probe molecule in the study of nanoporous alumina?

A1: ADMS helps researchers understand the surface reactivity of nanoporous alumina. [] The molecule can form chemical bonds with the alumina surface, and the strength of these bonds provides information about the reactivity of the alumina. This is particularly important after the alumina undergoes treatments like impregnation with Triméthyletoxysilane (TMES) and heating. [] By analyzing how strongly ADMS binds to the treated alumina, researchers can optimize these treatments to create a material with desirable surface properties for applications like dental composites.

Q2: How does the treatment of nanoporous alumina with TMES affect its interaction with ADMS?

A2: Treating nanoporous alumina with TMES and subsequently heating it to 1300°C leads to the creation of adsorption sites that form stronger chemical bonds with ADMS. [, ] This suggests that the TMES treatment, along with the high-temperature heating, modifies the surface chemistry of the alumina, making it more reactive towards silane molecules like ADMS. This enhanced reactivity is crucial for applications where strong adhesion between the filler material and the surrounding matrix is required, such as in dental resin composites.

Q3: What analytical techniques are used to study the interaction between ADMS and nanoporous alumina?

A3: While the papers don't explicitly mention the specific techniques used to analyze the ADMS-alumina interaction, Fourier-transform infrared spectroscopy (FTIR) is highlighted as a key method for studying the structure of the treated alumina. [, ] FTIR can provide information about the chemical bonds formed between ADMS and the alumina surface, offering insights into the nature of their interaction. Other techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), might be employed to quantify the amount of ADMS adsorbed onto the alumina, further characterizing the surface reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

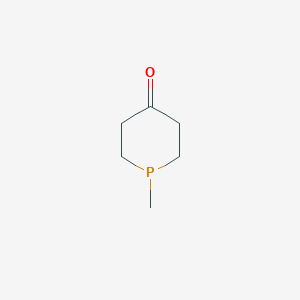

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

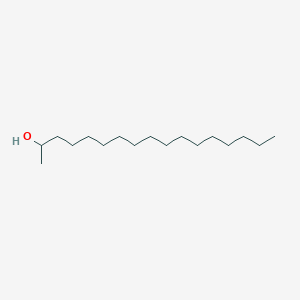

![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)